

# impact of mobile phase pH on mesalazine retention time

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Compound of Interest		
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# Technical Support Center: Mesalazine Analysis by HPLC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesalazine (also known as mesalamine or 5-aminosalicylic acid, 5-ASA) analysis using High-Performance Liquid Chromatography (HPLC). The primary focus is on the impact of mobile phase pH on the retention time of mesalazine.

## **Frequently Asked Questions (FAQs)**

Q1: How does the pH of the mobile phase affect the retention time of mesalazine in reversephase HPLC?

A1: The pH of the mobile phase is a critical parameter that directly influences the retention time of mesalazine by altering its ionization state. Mesalazine is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it has a carboxylic acid group (pKa  $\approx$  2.0-3.0) and an amino group (pKa  $\approx$  5.9-6.0).[1][2]

 At low pH (e.g., pH < 2): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positively charged). The overall molecule is charged and therefore more polar, leading to a shorter retention time in reverse-phase HPLC.



- At intermediate pH (e.g., pH 3-5): The carboxylic acid group becomes deprotonated (negatively charged), while the amino group remains protonated (positively charged). In this zwitterionic state, the molecule's polarity changes, which can affect its interaction with the stationary phase. Optimal retention and peak shape are often achieved in this range. For instance, some studies have found that a pH of 4 provides good chromatographic results.[3]
   [4][5]
- At high pH (e.g., pH > 6): The amino group becomes deprotonated (neutral). The molecule
  will have a net negative charge due to the deprotonated carboxylic acid. This increase in
  polarity generally leads to a shorter retention time.

Controlling the mobile phase pH is essential for achieving reproducible and optimal separation. [6]

Q2: What is the ideal mobile phase pH for mesalazine analysis?

A2: The ideal mobile phase pH for mesalazine analysis depends on the specific column and other chromatographic conditions. However, several studies have reported successful analysis using acidic pH ranges. For example, methods have been developed using mobile phases with pH values of 2.2, 3.0, 3.3, 4.0, and 5.0.[6][7][8][9][10] A pH of 4 has been specifically noted to provide good results in some experiments.[3][4][5][11] It is generally recommended to work at a pH that is at least 1-2 pH units away from the pKa values of the analyte to ensure a single, stable ionic form and avoid peak shape issues.

Q3: My mesalazine peak is showing fronting or tailing. Could this be related to the mobile phase pH?

A3: Yes, improper mobile phase pH is a common cause of peak asymmetry (fronting or tailing) for ionizable compounds like mesalazine. If the mobile phase pH is too close to the pKa of either the carboxylic acid or the amino group, both the ionized and non-ionized forms of the molecule can exist simultaneously. This can lead to mixed-mode retention and result in peak tailing or splitting. To resolve this, adjust the mobile phase pH to be at least 1-2 units away from the pKa values to ensure that mesalazine is in a single, stable ionic state.

Q4: Can I use a mobile phase without a buffer for mesalazine analysis?



A4: It is highly recommended to use a buffered mobile phase for the analysis of ionizable compounds like mesalazine. A buffer resists small changes in pH, which is crucial for ensuring reproducible retention times and peak shapes. Without a buffer, minor variations in the mobile phase preparation can lead to significant shifts in retention time and poor method robustness.

**Troubleshooting Guide** 

Issue	Possible Cause	Troubleshooting Steps
Variable Retention Times	Unstable mobile phase pH.	Ensure the mobile phase is adequately buffered. Prepare fresh mobile phase daily.
Mobile phase pH is too close to a pKa of mesalazine.	Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa values (pKa1 $\approx$ 2.0-3.0, pKa2 $\approx$ 5.9-6.0).[1][2]	
Peak Tailing	Co-existence of ionized and non-ionized forms of mesalazine.	Adjust the mobile phase pH to ensure a single ionic species.
Secondary interactions with the stationary phase.	Consider using a different type of column or an alternative mobile phase composition.  Lowering the pH can sometimes reduce silanol interactions.	
Peak Fronting	Sample overload.	Reduce the concentration of the injected sample.
Incompatible injection solvent.	Dissolve the sample in the mobile phase or a weaker solvent.	
Poor Resolution	Inadequate separation from other components.	Optimize the mobile phase pH to maximize the retention time difference between mesalazine and interfering peaks.



## **Data Presentation**

The following table summarizes the retention times of mesalazine observed in different studies with varying mobile phase pH.

Mobile Phase pH	Retention Time (minutes)	Chromatographic Conditions
2.2	~8	Zorbax Rx-C8 column; potassium phosphate monobasic with 0.1% sodium 1-octane sulfonate buffer: Methanol (70:30 v/v); 1.5 mL/min.[7]
3.0	~3.8	C18 column; phosphate buffer:acetonitrile (70:30 v/v); 1.0 mL/min.[8]
3.3	3.17	Arcus EP-C18 column; acetonitrile:acetic acid:water (40:40:20 v/v/v) + 0.5 M potassium dihydrogen orthophosphate buffer; 1.0 mL/min.[9][10]
4.0	Not specified, but noted as optimal for peak shape and area.	L10 column; acetonitrile:0.1% phosphoric acid in water (10:90 v/v); 0.8 mL/min.[3][4] [5][11]
5.0	Not specified, but noted as providing good separation.	Ammonium acetate buffer; gradient elution with methanol; 1.0 mL/min.[6]
7.4	Not specified, but used in a developed method.	C18 column; phosphate buffer:methanol (63.5:36.5 v/v); 1.1 mL/min.[12]



## **Experimental Protocol**

Below is a detailed methodology for a key experiment cited in the analysis of mesalazine.

Objective: To quantify mesalazine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

#### Chromatographic System:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 μm particle size).[8]
- Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio.[8]
- Flow Rate: 1.0 mL/min.[8]
- Injection Volume: 20 μL.[8]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
- Detection: UV detection at 230 nm.[8]
- Diluent: The mobile phase is used as the diluent for sample preparation.[8]

#### Procedure:

- Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 using an appropriate acid (e.g., phosphoric acid). Filter the buffer and acetonitrile through a 0.45 μm filter and degas before use. Mix the filtered solvents in the specified ratio.
- Standard Solution Preparation: Accurately weigh a known amount of mesalazine reference standard and dissolve it in the diluent to prepare a stock solution. Further dilute the stock solution with the diluent to obtain working standard solutions of desired concentrations.
- Sample Preparation: For formulated products, take a representative sample, dissolve it in the diluent, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 μm

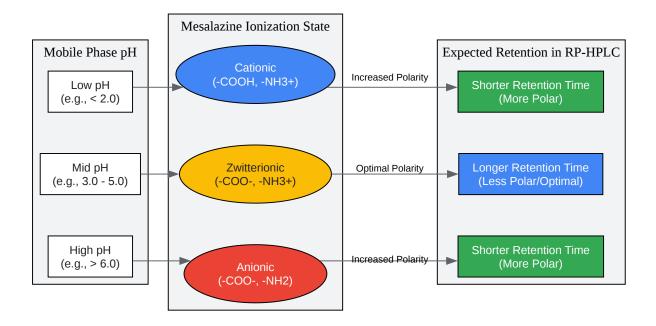


syringe filter before injection.

- Chromatographic Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Identify the mesalazine peak based on its retention time compared to the standard. Calculate the amount of mesalazine in the sample by comparing the peak area with that of the standard solution.

### **Visualizations**

The following diagram illustrates the relationship between the mobile phase pH and the ionization state of mesalazine, which in turn affects its retention time in reverse-phase HPLC.



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Caption: Impact of mobile phase pH on mesalazine's ionization and HPLC retention.



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